Edonerpic

Description

Properties

IUPAC Name |

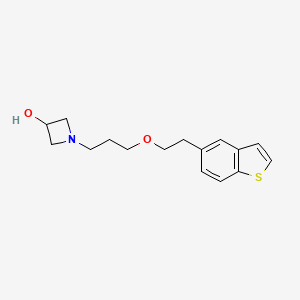

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2S/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNACSFBDBYLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519187-23-6 | |

| Record name | Edonerpic [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edonerpic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDONERPIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY49O94S2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Edonerpic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (T-817MA) is a novel small molecule that has been investigated for its neuroprotective and neurorestorative properties in the context of neurodegenerative diseases and neuronal injury. Its mechanism of action is complex, involving interactions with multiple intracellular targets and the modulation of key signaling pathways related to synaptic plasticity, neuroinflammation, and cellular resilience. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Primary Molecular Targets and Binding Affinities

This compound's mechanism of action is initiated by its interaction with at least two key intracellular proteins: the sigma-1 receptor (σ1R) and Collapsin Response Mediator Protein 2 (CRMP2).

Sigma-1 Receptor (σ1R) Agonism

This compound acts as a high-affinity ligand for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] This interaction is believed to be a significant contributor to its neuroprotective effects.

Interaction with Collapsin Response Mediator Protein 2 (CRMP2)

This compound has been reported to bind to CRMP2, a cytosolic phosphoprotein involved in neurite outgrowth, axonal guidance, and synaptic plasticity.[2][3] However, it is important to note that the binding affinity is reported to be low, and this interaction has been a subject of scientific debate, with some studies questioning the direct binding under physiological conditions.[4][5]

Quantitative Data Summary

| Target | Parameter | Value | Species | Assay Method | Reference |

| Sigma-1 Receptor (σ1R) | Ki | 16 nM | Rat | Radioligand Binding Assay | [1] |

| CRMP2 | Kd | ~735 µM | Human (recombinant) | Isothermal Titration Calorimetry | [4] |

Downstream Signaling Pathways and Cellular Effects

The engagement of σ1R and the putative interaction with CRMP2 trigger a cascade of downstream events that collectively contribute to this compound's observed pharmacological effects.

Enhancement of Synaptic Plasticity via AMPA Receptor Trafficking

A core mechanism of this compound is its ability to enhance synaptic plasticity, a fundamental process for learning, memory, and functional recovery after neuronal injury.[2] This is primarily achieved by facilitating the trafficking and synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3]

The proposed pathway involves the following steps:

-

CRMP2-mediated Actin Dynamics: this compound, through its interaction with CRMP2, is suggested to activate the actin-depolymerizing factor (ADF)/cofilin pathway.[2]

-

Cytoskeletal Reorganization: Activation of ADF/cofilin leads to reorganization of the actin cytoskeleton within dendritic spines.

-

AMPA Receptor Insertion: This cytoskeletal remodeling facilitates the insertion of AMPA receptors into the postsynaptic membrane, thereby strengthening synaptic transmission.

References

- 1. researchgate.net [researchgate.net]

- 2. Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alzforum.org [alzforum.org]

Edonerpic: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (formerly T-817MA) is a novel small molecule that has been investigated for its potential therapeutic effects in neurodegenerative diseases and recovery from neuronal injury. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and proposed mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound. The guide summarizes key quantitative data from preclinical and clinical studies in structured tables, details essential experimental protocols, and provides visualizations of critical pathways and workflows.

Discovery and Rationale

This compound was developed by a Japanese research team led by Yokohama City University and Toyama Chemical Co., Ltd.[1] The primary goal was to identify a compound that could enhance motor function recovery following brain damage, such as stroke.[1] The therapeutic rationale is based on the principle of promoting neural plasticity, the brain's ability to reorganize its structure and function in response to experience and injury.[1] Preclinical studies in rodent and primate models of brain damage demonstrated that this compound, in conjunction with rehabilitative training, led to greater and faster recovery of motor function.[1]

Synthesis Pathway

The chemical name for this compound is 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}-3-azetidinol. Its synthesis is a multi-step process. A method for its preparation is outlined in Russian patent RU2397169C2. The process involves the use of a (phenylthio)acetic acid derivative as a starting material.[2]

Disclaimer: The following is a generalized representation of a potential synthesis pathway based on available information. For complete and accurate synthesis details, it is imperative to consult the original patent documentation.

Key Starting Materials:

-

(Phenylthio)acetic acid derivative

-

1-benzothiophene derivative

-

3-azetidinol derivative

Generalized Synthesis Steps:

-

Formation of the Benzothiophene Ethanol Moiety: A suitable 1-benzothiophene derivative is functionalized to introduce an ethanol side chain at the 5-position. This can be achieved through various organic reactions, such as Grignard reactions followed by reduction, or Wittig-type reactions.

-

Synthesis of the Propoxy Linker: A three-carbon linker with a reactive group at each end is synthesized. This linker will connect the benzothiophene moiety to the azetidine ring.

-

Etherification: The benzothiophene ethanol moiety is coupled with the propoxy linker via an etherification reaction, such as a Williamson ether synthesis. This step forms the 2-(1-benzothiophen-5-yl)ethoxy]propyl intermediate.

-

Coupling to Azetidinol: The resulting intermediate is then coupled to a protected 3-azetidinol derivative. This is typically achieved through nucleophilic substitution, where the nitrogen of the azetidine ring displaces a leaving group on the propoxy linker.

-

Deprotection and Salt Formation: Any protecting groups on the 3-hydroxy group of the azetidine ring are removed. The final compound is then typically converted to its maleate salt to improve its stability and solubility.

Mechanism of Action

The primary proposed mechanism of action of this compound involves the modulation of synaptic plasticity through its interaction with Collapsin Response Mediator Protein 2 (CRMP2).[1]

The Role of CRMP2

CRMP2 is an intracellular protein known to be involved in neurite outgrowth, axon guidance, and synaptic plasticity.[3][4] this compound is reported to bind to CRMP2, although this interaction is a subject of some debate in the scientific literature.[3][4] The binding of this compound to CRMP2 is thought to initiate a signaling cascade that ultimately enhances the delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[1][5]

AMPA and NMDA Receptor Modulation

The enhancement of AMPA receptor trafficking to the postsynaptic membrane is a critical mechanism for long-term potentiation (LTP), a cellular correlate of learning and memory. By facilitating this process, this compound is believed to strengthen synaptic connections in an activity-dependent manner, which is crucial for the recovery of function after brain injury.[5]

Some studies also suggest that this compound can modulate N-methyl-D-aspartate (NMDA) receptors, another key player in synaptic plasticity and excitotoxicity. Research indicates that this compound may reduce the cleavage of CRMP2, which in turn affects the surface expression of certain NMDA receptor subunits.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data

| Model System | Outcome Measure | This compound Dose | Result | Reference |

| Rodent model of brain damage | Motor function recovery | Not specified | Greater and faster recovery with rehabilitation | [1] |

| Primate model of brain damage | Fine motor skill recovery | Not specified | Ability to pinch small food within a month | [1] |

Table 2: Phase 2 Clinical Trial in Alzheimer's Disease (NCT02079909)

| Parameter | Placebo (n=158) | This compound 224 mg (n=166) | This compound 448 mg (n=158) | Reference |

| Completion Rate | 88.6% | 70.5% | 76.0% | [7] |

| Mean ADAS-cog Change at Week 52 | 7.91 | 7.45 | 7.08 | [7] |

| Mean Difference from Placebo (ADAS-cog) | - | -0.47 (95% CI, -2.36 to 1.43; P = .63) | -0.84 (95% CI, -2.75 to 1.08; P = .39) | [7] |

| Mean ADCS-CGIC Score at Week 52 | 5.22 | 5.24 | 5.25 | [7] |

| Discontinuation due to Adverse Events | 4.4% | 13.9% | 14.6% | [7] |

ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change.

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research.

Cryogenic Brain Injury Model

This protocol is used to create a focal cortical injury in rodents to model stroke.

-

Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: The scalp is incised to expose the skull.

-

Craniotomy: A small craniotomy is performed over the target cortical area (e.g., motor cortex).

-

Cryoinjury: A cryoprobe, cooled in liquid nitrogen, is applied to the exposed dura for a specific duration to induce a focal freezing lesion.[5]

-

Closure: The scalp is sutured, and the animal is allowed to recover.

-

Post-operative Care: Analgesics and supportive care are provided.

Patch-Clamp Electrophysiology

This technique is used to measure the electrical properties of individual neurons and the function of ion channels, such as AMPA receptors.

-

Slice Preparation: The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal slices containing the brain region of interest are prepared using a vibratome.

-

Recording Chamber: The slices are transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.

-

Pipette Preparation: Glass micropipettes with a fine tip are filled with an internal solution that mimics the intracellular environment of a neuron.

-

Cell Targeting: A neuron is identified under the microscope, and the micropipette is carefully guided to its surface.

-

Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Configuration:

-

Whole-cell: The membrane patch is ruptured to allow direct electrical access to the entire cell. This is used to record synaptic currents (e.g., mEPSCs) and action potentials.

-

Cell-attached: The membrane remains intact, allowing the recording of single-channel currents.

-

-

Data Acquisition: Electrical signals are amplified, filtered, and digitized for analysis.

CRMP2 Binding Assay

Various techniques can be used to assess the binding of this compound to CRMP2. One common approach is a pull-down assay.

-

Protein Preparation: Recombinant CRMP2 protein is purified.

-

Ligand Immobilization: this compound or a derivative is immobilized on a solid support (e.g., agarose beads).

-

Incubation: The immobilized this compound is incubated with the purified CRMP2 protein or a cell lysate containing CRMP2.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody specific for CRMP2 to confirm the presence of a direct interaction.

Conclusion and Future Directions

This compound is a promising compound that has demonstrated the potential to enhance functional recovery after brain injury in preclinical models. Its proposed mechanism of action, centered on the potentiation of synaptic plasticity via CRMP2 and AMPA receptor modulation, represents a novel therapeutic strategy. While clinical trials in Alzheimer's disease did not meet their primary endpoints, the investigation of this compound in the context of stroke recovery continues to be an area of active research. Further studies are needed to fully elucidate its mechanism of action, optimize its therapeutic application, and determine its efficacy in human patients recovering from stroke. The detailed technical information provided in this guide serves as a valuable resource for researchers and clinicians working to advance the field of neurorestorative therapies.

References

- 1. selectscience.net [selectscience.net]

- 2. RU2397169C2 - Method for preparing 1-(3-(2-(1-benzothiophene-5-yl)ethoxy)propyl)azetidine-3-ol or its salts - Google Patents [patents.google.com]

- 3. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]

- 6. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of Edonerpic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edonerpic (also known as T-817MA) is a small molecule compound that has been investigated for its neuroprotective and neurotrophic properties. Initially developed for Alzheimer's disease, its potential therapeutic applications have expanded to include stroke, traumatic brain injury (TBI), and spinal cord injury.[1][2][3] The primary proposed mechanism of action centers on its ability to enhance synaptic plasticity, though the precise molecular targets remain a subject of ongoing research.[1][2] This technical guide provides an in-depth overview of the preliminary in-vitro studies of this compound, focusing on quantitative data, experimental methodologies, and the key signaling pathways implicated in its activity.

Core Findings from In-Vitro Investigations

In-vitro studies have been instrumental in elucidating the cellular and molecular effects of this compound. A significant body of research points towards its role in modulating glutamate receptor signaling, particularly in the context of neuronal injury.[4]

Neuroprotective Effects in a Model of Traumatic Neuronal Injury

A key study by Chen et al. (2022) utilized an in-vitro model of traumatic neuronal injury (TNI) to investigate the neuroprotective effects of this compound maleate.[4] This model involved mechanically scratching cultured cortical neurons followed by exposure to glutamate to mimic the excitotoxicity observed in TBI.[4]

Quantitative Data Summary:

| Experimental Assay | Condition | This compound Maleate Concentration | Result | Reference |

| Lactate Dehydrogenase (LDH) Release | TNI + Glutamate | 1 µM | Significant reduction in LDH release | [4] |

| 10 µM | Significant reduction in LDH release | [4] | ||

| 0.1 µM | No significant effect | [4] | ||

| Calcein Signaling (Cell Viability) | TNI + Glutamate | 1 µM | Partially prevented the decrease in calcein signal | [4] |

| 10 µM | Partially prevented the decrease in calcein signal | [4] | ||

| Intracellular Ca2+ Response | NMDA or AMPA stimulation | Not specified | Mitigated the increase in intracellular Ca2+ | [4] |

| Protein Expression (Western Blot) | TNI + Glutamate | 10 µM | Inhibited surface NR2B expression | [4] |

| Inhibited total and surface GluR1 expression | [4] | |||

| Reduced cleavage of CRMP2 | [4] | |||

| Increased expression of Arc | [4] |

Modulation of Ion Channels

Contrasting findings have been reported regarding this compound's direct interaction with Collapsin Response Mediator Protein 2 (CRMP2). While some studies suggest this compound binds to CRMP2 to facilitate its effects, others have failed to demonstrate this binding.[1][5] However, independent of the direct binding debate, this compound has been shown to modulate ion channel activity in dorsal root ganglion (DRG) neurons.

Quantitative Data Summary:

| Ion Channel | This compound Maleate Concentration | Effect on Current Density | Reference |

| Voltage-gated Calcium Channels | 20 µM | Decreased | [5][6] |

| Voltage-gated Sodium Channels | 20 µM | Increased | [5][6] |

Experimental Protocols

In-Vitro Traumatic Neuronal Injury (TNI) Model

This protocol, adapted from Chen et al. (2022), is designed to mimic the conditions of traumatic brain injury in a cell culture setting.[4]

-

Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured on plates coated with poly-L-lysine.

-

Scratch Injury: A sterile pipette tip is used to create a scratch across the confluent monolayer of neurons.

-

Glutamate Exposure: Following the scratch injury, the culture medium is replaced with a medium containing 100 µM glutamate to induce excitotoxicity.

-

This compound Treatment: this compound maleate is added to the culture medium at various concentrations (e.g., 0.1, 1, and 10 µM) at different time points post-injury (e.g., 0, 2, or 4 hours).[4]

-

Assessment of Neuroprotection:

-

LDH Assay: Lactate dehydrogenase release into the culture medium is measured as an indicator of cell death.

-

Calcein Staining: Calcein-AM is used to stain viable cells, and the fluorescence signal is quantified.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins of interest (e.g., NR2B, GluR1, CRMP2, Arc) are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies.

-

Protein bands are visualized and quantified.

-

-

Intracellular Calcium Imaging:

-

Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are stimulated with NMDA or AMPA in the presence or absence of this compound.

-

Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity.

-

Electrophysiological Recordings in DRG Neurons

This protocol is based on the methodology described by Moutal et al. (2019) to assess the effect of this compound on ion channel function.[5][6]

-

Cell Culture: Dorsal root ganglion (DRG) neurons are isolated and cultured.

-

This compound Incubation: Cultured DRG neurons are incubated overnight with 20 µM of this compound maleate or a vehicle control (0.1% DMSO).[5][6]

-

Patch-Clamp Recording:

-

Whole-cell patch-clamp recordings are performed on the cultured neurons.

-

Voltage-gated calcium and sodium currents are elicited by applying specific voltage protocols.

-

The peak current densities (pA/pF) are measured and compared between this compound-treated and control neurons.

-

Signaling Pathways and Visualizations

Proposed Mechanism of this compound in Traumatic Neuronal Injury

This compound is proposed to exert its neuroprotective effects by modulating glutamate receptor signaling through two distinct pathways involving CRMP2 and Arc.

Caption: this compound's neuroprotective signaling pathway in traumatic neuronal injury.

Experimental Workflow for In-Vitro TNI Studies

The following diagram illustrates the general workflow for investigating the neuroprotective effects of this compound in the in-vitro TNI model.

Caption: Experimental workflow for in-vitro traumatic neuronal injury studies.

Discussion and Future Directions

The preliminary in-vitro studies of this compound provide compelling evidence for its neuroprotective and neuroplasticity-enhancing effects. The modulation of glutamate receptor signaling, particularly through the CRMP2 and Arc pathways, appears to be a central mechanism of action, especially in the context of neuronal injury.[4] However, the conflicting reports on its direct binding to CRMP2 highlight the need for further investigation to fully elucidate its molecular targets.[1][5]

Future in-vitro research should focus on:

-

Receptor Binding Assays: Conducting comprehensive binding studies with purified proteins to definitively identify the direct molecular targets of this compound.

-

Dose-Response Studies: Performing more detailed dose-response analyses for its various cellular effects to establish a clearer therapeutic window.

-

Mechanism of Ion Channel Modulation: Investigating the precise mechanisms by which this compound modulates voltage-gated calcium and sodium channels.

-

Broader Cellular Models: Expanding in-vitro studies to include other cell types of the central nervous system, such as astrocytes and microglia, to understand its effects on neuroinflammation and glial scarring.

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. selectscience.net [selectscience.net]

- 3. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Edonerpic's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (T-817MA) is a small molecule neurotrophic agent that has been investigated for its potential therapeutic effects in neurological disorders, including Alzheimer's disease and stroke. Its mechanism of action centers on the modulation of key cellular signaling pathways that are fundamental to synaptic plasticity, neuronal survival, and functional recovery following brain injury. This technical guide provides an in-depth overview of the current understanding of this compound's engagement with these pathways, including its interaction with Collapsin Response Mediator Protein 2 (CRMP2), its influence on glutamatergic signaling through AMPA and NMDA receptors, and its modulation of the immediate-early gene Arc. This document summarizes key quantitative data, presents detailed experimental methodologies for relevant assays, and provides visual representations of the signaling cascades and experimental workflows.

Core Cellular Signaling Pathways Modulated by this compound

This compound's therapeutic potential is believed to stem from its ability to influence multiple interconnected signaling pathways that are crucial for neuronal function and plasticity. The primary pathways identified in preclinical and clinical research are detailed below.

The CRMP2 Pathway and AMPA Receptor Trafficking

A central hypothesis of this compound's mechanism of action involves its interaction with Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein integral to neurite outgrowth and synaptic plasticity.[1][2] this compound is proposed to bind to CRMP2, which in turn facilitates the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to the synapse.[3] This process is critical for long-term potentiation (LTP), a cellular correlate of learning and memory. Enhanced AMPA receptor delivery to the postsynaptic membrane strengthens synaptic transmission and is thought to underlie the motor function recovery observed in preclinical models of stroke.[3]

However, it is crucial to note that the direct binding of this compound to CRMP2 is a point of contention in the scientific literature. While some studies suggest a direct interaction, others have failed to detect a binding affinity.[4][5] One study reported a low-affinity binding with a dissociation constant (Kd) of approximately 735 µM.[4] This discrepancy warrants further investigation to fully elucidate the initial molecular target of this compound.

Modulation of Glutamate Receptor Signaling: NMDA and AMPA Receptors

Beyond its putative interaction with CRMP2, this compound has been shown to modulate the expression and function of key glutamate receptors.[1][6] In models of traumatic brain injury, this compound treatment led to a reduction in the surface expression of the NMDA receptor subunit NR2B and the AMPA receptor subunit GluR1.[1][6] This modulation of glutamate receptor subunits is associated with a decrease in intracellular calcium (Ca2+) influx following excitotoxic insults, a key mechanism of neuronal cell death.[6] By attenuating Ca2+ overload, this compound may exert a neuroprotective effect.

The Arc Signaling Pathway

This compound has also been demonstrated to influence the expression of the activity-regulated cytoskeleton-associated protein (Arc).[1][6] Arc is an immediate-early gene that plays a critical role in synaptic plasticity and memory consolidation, in part by regulating AMPA receptor endocytosis.[6] Studies have shown that this compound can increase the expression of Arc, which in turn may contribute to the regulation of GluR1 expression.[6] This suggests a complex interplay where this compound can both promote AMPA receptor surface expression via the CRMP2 pathway and modulate their turnover through the Arc pathway.

Balancing Excitatory and Inhibitory Synaptic Inputs

Recent evidence suggests that this compound may also play a role in maintaining the balance between excitatory and inhibitory neurotransmission. In a model of cryogenic brain injury, animals treated with this compound showed an enhancement of both excitatory (mEPSCs) and inhibitory (mIPSCs) postsynaptic currents in the compensatory brain region. This is in contrast to untreated animals where only excitatory currents were augmented. By balancing synaptic inputs, this compound may help to prevent hyperexcitability and potential seizure activity during the recovery period.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy Data

| Parameter | Model | Concentration/Dose | Effect | Reference |

| LDH Release | In vitro traumatic neuronal injury | 1 and 10 µM | Significantly reduced | [6] |

| Calcein Signal | In vitro traumatic neuronal injury | 1 and 10 µM | Partially prevented decrease | [6] |

| Neurological Function (mNSS) | In vivo traumatic brain injury | 30 mg/kg | Apparently decreased at day 14 | [6] |

| CRMP2 Binding (Kd) | Isothermal Titration Calorimetry | N/A | ~735 µM | [4] |

Table 2: Phase 2 Clinical Trial in Alzheimer's Disease (NCT02079909)

| Outcome Measure | Placebo (n=158) | This compound 224 mg (n=166) | This compound 448 mg (n=158) | p-value vs. Placebo | Reference |

| Mean ADAS-cog change at 52 weeks | 7.91 | 7.45 | 7.08 | 0.63 (224mg), 0.39 (448mg) | [7] |

| Mean ADCS-CGIC score at 52 weeks | 5.22 | 5.24 | 5.25 | 0.81 (224mg), 0.76 (448mg) | [7] |

| Discontinuation due to Adverse Events | 4.4% | 13.9% | 14.6% | N/A | [7] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the cellular mechanisms of this compound. These are based on standard laboratory procedures and the methodologies described in the cited literature.

Lactate Dehydrogenase (LDH) Release Assay for Neurotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

-

Cultured primary cortical neurons

-

This compound maleate

-

Glutamate

-

LDH cytotoxicity detection kit

-

96-well plates

-

Plate reader

Procedure:

-

Seed primary cortical neurons in 96-well plates at an appropriate density and culture until mature.

-

Induce neuronal injury by scratching the cell monolayer followed by exposure to 100 µM glutamate.

-

Immediately after injury, treat the cells with varying concentrations of this compound maleate (e.g., 0.1, 1, and 10 µM) or vehicle control.

-

Incubate for a predetermined time (e.g., 24 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed to release total LDH) and a negative control (untreated cells).

Western Blotting for Glutamate Receptor Subunit Expression

This technique is used to detect and quantify the levels of specific proteins, such as glutamate receptor subunits, in cell lysates.

Materials:

-

Cultured primary cortical neurons treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NR2B, anti-GluR1, anti-Arc, anti-CRMP2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control neurons in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-NR2B) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Intracellular Calcium Imaging

This method allows for the real-time measurement of changes in intracellular calcium concentrations in response to stimuli.

Materials:

-

Cultured primary cortical neurons on glass coverslips

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Imaging buffer (e.g., HBSS)

-

NMDA or AMPA

-

This compound maleate

-

Fluorescence microscope with a live-cell imaging chamber

Procedure:

-

Load the cultured neurons with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

-

Wash the cells to remove excess dye and place the coverslip in a live-cell imaging chamber with imaging buffer.

-

Acquire a baseline fluorescence signal.

-

Treat the cells with this compound or vehicle control.

-

Stimulate the cells with an agonist (e.g., NMDA or AMPA) to induce calcium influx.

-

Record the changes in fluorescence intensity over time.

-

Analyze the data to determine the peak fluorescence and the rate of calcium influx and decay.

Conclusion

This compound modulates several critical cellular signaling pathways involved in synaptic plasticity and neuroprotection. Its proposed interaction with CRMP2 to enhance AMPA receptor trafficking, coupled with its ability to regulate glutamate receptor expression and Arc signaling, provides a multi-faceted mechanism of action. While the direct binding target of this compound remains a subject of further investigation, the downstream effects on these pathways offer a compelling rationale for its potential therapeutic benefits in conditions characterized by neuronal damage and dysfunction. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug development.

References

- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 3. bosterbio.com [bosterbio.com]

- 4. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Real-time intracellular calcium imaging. [bio-protocol.org]

- 6. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Early Development of Edonerpic: A Technical Overview of a Novel Synaptic Plasticity Enhancer

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Edonerpic (formerly T-817MA) is a novel small-molecule compound initially investigated for Alzheimer's disease and later repurposed for its potential to enhance functional recovery after neurological injuries such as stroke and traumatic brain injury. Early research identified this compound as a modulator of synaptic plasticity, a fundamental process for learning, memory, and neural repair. This technical guide provides a comprehensive overview of the preclinical research and early development of this compound, detailing its proposed mechanisms of action, key experimental protocols used in its evaluation, and a summary of quantitative findings from pivotal studies. The primary focus is on its role as a putative Collapsin Response Mediator Protein 2 (CRMP2) binding agent that facilitates AMPA receptor trafficking, alongside other reported mechanisms involving the Arc protein and sigma-1 receptor agonism.

Introduction

Brain damage resulting from stroke, traumatic brain injury (TBI), or neurodegenerative diseases often leads to debilitating long-term loss of function. While rehabilitative therapies can provide partial recovery, their efficacy is limited. The development of pharmacological agents that can augment the effects of rehabilitation by promoting neural plasticity is a significant area of unmet medical need.[1] this compound (1-{3-[2-(1-benzothiophen-5-yl)ethoxy] propyl}-3-azetidinol maleate) emerged from a screening program for neuroprotective agents and has been extensively studied for its ability to enhance experience-dependent functional recovery.[2][3] This document synthesizes the foundational preclinical data that characterized its unique mechanism and therapeutic potential.

Proposed Mechanisms of Action

This compound's mechanism of action is multifaceted, with several interconnected pathways proposed based on preclinical evidence.

CRMP2-Mediated Synaptic Plasticity

The primary and most studied mechanism involves the binding of this compound to Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein crucial for neurite outgrowth and synaptic plasticity.[3] The proposed signaling cascade suggests that the this compound-CRMP2 complex activates the actin-depolymerizing factor (ADF)/cofilin pathway.[1][4] This activation is thought to remodel the actin cytoskeleton within dendritic spines, facilitating the experience-dependent delivery and insertion of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors into the postsynaptic membrane.[4][5] This enhancement of AMPA receptor trafficking strengthens synaptic transmission, a cellular correlate of learning and functional recovery.[1][6] It is important to note, however, that the direct binding of this compound to CRMP2 has been disputed by some investigators, who did not observe binding in their assays.[7][8]

Regulation of Glutamate Receptors in Traumatic Brain Injury

In the context of TBI, this compound has been shown to regulate glutamate receptors through distinct, yet potentially complementary, mechanisms involving both CRMP2 and the Activity-Regulated Cytoskeleton-associated (Arc) protein.[9] Research indicates that this compound inhibits the injury-induced cleavage of CRMP2, which in turn reduces the surface expression of the NMDA receptor subunit NR2B.[9][10] Concurrently, this compound prolongs the expression of the immediate-early gene Arc.[9] Arc is known to regulate AMPA receptor endocytosis; in this context, this compound-induced Arc activation was associated with a decrease in the total and surface expression of the AMPA receptor subunit GluR1.[9][11] This dual regulation—dampening NMDA receptor signaling while modulating AMPA receptor availability—may contribute to neuroprotection by mitigating excitotoxicity in the acute phase following brain trauma.[9]

Sigma-1 Receptor Agonism

Early studies also characterized this compound (as T-817MA) as a potent sigma-1 (σ1) receptor agonist.[12] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling, ion channel activity, and cellular stress responses. Agonism at this receptor is associated with neuroprotective and neurotrophic effects. While this mechanism was explored primarily in the context of Alzheimer's disease, it may contribute to the overall neuroprotective profile of this compound in other CNS injury models.[12] The precise interplay between σ1 receptor activation and the CRMP2-mediated plasticity pathway has not been fully elucidated.

Preclinical Efficacy Data

This compound has demonstrated efficacy in various animal models of CNS injury. The following tables summarize key quantitative findings from these foundational studies.

Table 1: Efficacy in Stroke and Spinal Cord Injury Models

| Animal Model | Injury Type | Treatment Protocol | Key Outcome Measure | Result (this compound vs. Vehicle) | Reference |

| Mouse | Motor Cortex Cryoinjury | 30 mg/kg, p.o., twice daily for 3 weeks + rehabilitative training | Forelimb Reaching Task Success Rate | Significant recovery of motor function | [1][3] |

| Non-human Primate (Macaca fuscata) | Internal Capsule Hemorrhage | Intramuscular injection + rehabilitative training | Fine finger movement recovery | Accelerated recovery of manual dexterity | [3] |

| Non-human Primate (Macaca fuscata) | Unilateral Spinal Cord Injury (C6-C7) | 3 mg/kg/day, i.m., for 2 months + rehabilitative training | Grasping movement success (Slit Task) | Significantly improved grasping movements | [13][14][15] |

| Rat | Motor Cortex Cryoinjury | 84 mg/kg, p.o., 30 min before training | mEPSC & mIPSC Amplitude in Compensatory Cortex | Enhanced both excitatory and inhibitory inputs (balanced plasticity) | [4] |

Table 2: Efficacy in Neurodegenerative and TBI Models

| Animal Model | Disease Model | Treatment Protocol | Key Outcome Measure | Result (this compound vs. Vehicle/Control) | Reference |

| Rat | Aβ (1-40) i.c.v. Infusion (AD Model) | 8.4 mg/kg/day, p.o. | Place Learning Task Performance | Ameliorated spatial learning impairments | [2][16] |

| Rat | Aβ (1-40) i.c.v. Infusion (AD Model) | 8.4 mg/kg/day, p.o. | Hippocampal Neurogenesis | Significantly increased neurogenesis | [2][16] |

| Rat | Controlled Cortical Impact (TBI Model) | 30 mg/kg, i.p. | Modified Neurological Severity Score (mNSS) | Improved long-term neurological function (at day 14) | [9] |

| Rat | Controlled Cortical Impact (TBI Model) | 30 mg/kg, i.p. | Brain Edema & Neuronal Loss | Alleviated brain edema and neuronal loss | [9] |

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments used in the early evaluation of this compound.

Rodent Stroke Model: Motor Cortex Cryoinjury

-

Objective: To create a focal ischemic lesion in the motor cortex to model stroke and assess recovery of forelimb function.

-

Animals: Adult male mice or Long-Evans rats.

-

Procedure:

-

Anesthetize the animal (e.g., 4% isoflurane).

-

Secure the animal in a stereotaxic frame. Expose the skull over the forelimb area of the primary motor cortex.

-

A cryoprobe (e.g., ophthalmic cryo system) cooled with liquid nitrogen is applied directly to the skull over the target coordinates for a defined period (e.g., 60-90 seconds).

-

The probe is removed, the incision is sutured, and the animal is allowed to recover.

-

-

Behavioral Assessment (Forelimb Reaching Task):

-

Animals are food-restricted and trained pre-injury to reach through a slit in a Plexiglas box to retrieve a food pellet.

-

Training continues until a stable, high success rate (e.g., >40-50%) is achieved.

-

Post-injury, rehabilitative training sessions (e.g., 20-30 minutes daily) are conducted. This compound or vehicle is administered orally (e.g., 30-84 mg/kg) 30 minutes prior to each session.

-

Success is defined as retrieving the pellet on the first attempt. The success rate is calculated as (successful trials / total trials) * 100.[4][6]

-

Non-Human Primate Spinal Cord Injury (SCI) Model

-

Objective: To model cervical SCI and assess the effect of this compound on the recovery of grasping movements.

-

Animals: Adult macaque monkeys (Macaca fuscata).

-

Procedure:

-

Under general anesthesia, a dorsal laminectomy is performed at the C6-C7 vertebral level.

-

A unilateral transection of the spinal cord is made to a specific depth and length to create a consistent lesion.

-

Muscles and skin are closed in layers, and the animal is monitored for recovery.

-

-

Treatment and Rehabilitation:

-

Beginning approximately 5 days post-injury, daily rehabilitative training is initiated.

-

This compound (3 mg/kg) or vehicle (5% glucose solution) is administered via intramuscular injection 15 minutes before each training session.

-

Training consists of behavioral tasks requiring fine motor control, such as retrieving food from vertical and horizontal slits ("Slit Task").[13][14][15]

-

In Vitro Traumatic Neuronal Injury (TNI) Model

-

Objective: To mimic TBI in vitro to study cellular mechanisms of neuroprotection.

-

Preparation: Primary cortical neurons are cultured from embryonic rat brains.

-

Procedure:

-

A physical injury is induced in the cultured neuron monolayer by scratching it with a pipette tip.

-

Immediately following the scratch, the culture medium is replaced with a medium containing glutamate (e.g., 100 µM) to induce excitotoxicity.

-

This compound (e.g., 1 or 10 µM) or vehicle is added to the culture at various time points post-injury (e.g., within 2 hours).

-

Cell viability is assessed using assays such as Lactate Dehydrogenase (LDH) release (measuring cell death) and Calcein-AM staining (measuring live cells).[9]

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure synaptic currents and assess the effect of this compound on AMPA receptor function.

-

Preparation: Acute cortical slices are prepared from the brains of animals that have undergone injury and treatment protocols.

-

Procedure:

-

A glass micropipette filled with an internal solution is carefully brought into contact with the membrane of a target neuron (e.g., a layer 2/3 pyramidal neuron in the compensatory cortex).

-

A high-resistance "giga-ohm" seal is formed. The membrane patch is then ruptured to achieve the whole-cell configuration.

-

In voltage-clamp mode, the neuron's membrane potential is held at a specific voltage (e.g., -70 mV) to isolate AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs).

-

The amplitude and frequency of these currents are recorded and analyzed to quantify changes in synaptic strength.[4][17]

-

Summary and Future Directions

The early research and development of this compound established it as a promising agent for enhancing neuroplasticity and functional recovery. The primary proposed mechanism, centered on CRMP2-mediated AMPA receptor trafficking, provides a strong rationale for its use in conjunction with rehabilitative therapies. Preclinical studies across multiple species and injury models, including stroke, SCI, and TBI, have consistently demonstrated its potential to accelerate recovery.

However, key questions remain. The dispute over the direct binding target of this compound (CRMP2) warrants further investigation.[7] Additionally, the relationship between its activity at the sigma-1 receptor and its effects on synaptic plasticity needs to be clarified. While Phase 2 clinical trials for Alzheimer's disease did not meet their primary endpoints, the preclinical data supporting its role in post-injury rehabilitation remain compelling. Future clinical trials focusing on stroke and SCI patients, combined with biomarker studies to confirm target engagement and patient stratification, will be critical in determining the ultimate therapeutic value of this compound.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]

- 5. Collapsin Response Mediator Proteins: Their Biological Functions and Pathophysiology in Neuronal Development and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. innovationhub.world [innovationhub.world]

- 12. alzforum.org [alzforum.org]

- 13. academic.oup.com [academic.oup.com]

- 14. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. T-817MA, a neurotrophic agent, ameliorates the deficits in adult neurogenesis and spatial memory in rats infused i.c.v. with amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of Edonerpic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (formerly T-817MA) is a small-molecule neurotrophic agent that has been investigated for its therapeutic potential in neurodegenerative diseases and neurological recovery following injury. Initially developed for Alzheimer's disease, its clinical trials failed to meet primary endpoints for cognitive improvement, though some biomarker changes were noted.[1][2] However, preclinical studies have demonstrated its efficacy in promoting motor function recovery after stroke and traumatic brain injury (TBI), shifting its therapeutic focus.[3][4][5] The mechanism of action for this compound is complex and not fully elucidated, with evidence pointing to multiple potential targets and pathways. This guide provides a comprehensive overview of the primary putative targets, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Primary Putative Therapeutic Targets

The therapeutic effects of this compound are attributed to its interaction with at least two primary targets, Collapsin Response Mediator Protein 2 (CRMP2) and the Sigma-1 Receptor (σ1R), leading to downstream modulation of synaptic plasticity.

Collapsin Response Mediator Protein 2 (CRMP2)

The most prominent proposed mechanism for this compound, particularly in the context of stroke and TBI recovery, involves its interaction with CRMP2.[4] CRMP2 is a cytosolic phosphoprotein crucial for neurite outgrowth, axon guidance, and synaptic plasticity.[1]

Mechanism of Action: this compound is reported to bind to CRMP2, which in turn facilitates the experience-driven synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid (AMPA) receptors.[4][6] This process is highly dependent on concurrent rehabilitative training or external stimuli.[3][7] The enhanced trafficking of AMPA receptors to the postsynaptic membrane strengthens synaptic responses, a fundamental mechanism of neural plasticity that underlies functional recovery.[6][7] Studies have shown that in the absence of CRMP2, this compound fails to promote motor recovery or increase AMPA receptor delivery, highlighting the protein's critical role in this pathway.[3][4][8] Further investigation suggests this CRMP2-mediated effect involves the activation of actin depolymerizing factor (ADF)/cofilin.[9]

However, it is critical to note that the direct binding of this compound to CRMP2 is a point of contention. Some studies have failed to detect a direct interaction between this compound and human CRMP2, suggesting the relationship may be indirect or that this compound does not target CRMP2 in all cell types.[1][10][11]

Sigma-1 Receptor (σ1R)

This compound also demonstrates a high affinity for the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[12][13] This interaction is believed to be central to the neuroprotective effects observed in Alzheimer's disease models.

Mechanism of Action: As a σ1R agonist, this compound is thought to activate the receptor, leading to downstream neuroprotective effects.[12][13] These effects include the attenuation of amyloid-beta (Aβ)-induced neurotoxicity, promotion of neurite outgrowth, and preservation of hippocampal synapses.[1][13][14] The activation of σ1R by this compound has been shown to protect against oxidative stress and cell death, effects which can be reversed by a σ1R antagonist.[13] This pathway suggests a distinct, CRMP2-independent mechanism that may contribute to its overall therapeutic profile, particularly in neurodegenerative contexts.

Downstream Molecular Effects and Other Mechanisms

Beyond its primary putative targets, this compound influences several downstream pathways that contribute to its therapeutic potential.

-

Glutamate Receptor Modulation: In models of TBI, this compound was found to regulate the expression of ionotropic glutamate receptors. Specifically, it inhibited the expression of surface NR2B (an NMDA receptor subunit) and total and surface GluR1 (an AMPA receptor subunit).[5][15] This modulation helps attenuate intracellular Ca2+ overload following excitotoxic injury, a key mechanism of secondary brain damage.[5]

-

Arc-Mediated Mechanisms: The same TBI studies revealed that this compound increases the expression of the postsynaptic protein Arc (Activity-regulated cytoskeleton-associated protein).[5][15] Arc is critical for synaptic plasticity, and its activation by this compound was shown to be necessary for the drug's regulation of AMPA receptors.[5]

-

Balancing Excitatory and Inhibitory Inputs: A study on recovery from cryogenic brain injury found that this compound enhances not only excitatory (AMPAR-mediated) but also inhibitory (GABAR-mediated) synaptic inputs in the compensatory brain region.[9] This balanced potentiation may prevent the development of post-injury epileptic seizures, a common complication that can hinder rehabilitation.[9]

Summary of Quantitative Data

Table 1: Binding Affinity and Preclinical Dosage

| Parameter | Value | Target/Model | Source |

| Binding Affinity (Ki) | 16 nM | Sigma-1 Receptor (σ1R) | [13] |

| Mouse Dosage (Stroke) | 30 mg/kg, BID | Motor Cortex Cryoinjury | [16] |

| Rat Dosage (TBI) | 30 mg/kg | In vivo TBI Model | [15] |

| Non-Human Primate Dosage | 3 mg/kg (intramuscular) | Spinal Cord Injury | [17] |

| In Vitro Effective Dose | 1 and 10 µM | Traumatic Neuronal Injury | [5] |

Table 2: Key Phase 2 Clinical Trial Data (Alzheimer's Disease - Noble Study)

| Parameter | Placebo | This compound (224 mg) | This compound (448 mg) | Source |

| N (Participants) | 158 | 166 | 158 | [14] |

| Mean ADAS-cog Change at 52 wks | 7.91 | 7.45 | 7.08 | [14] |

| Mean ADCS-CGIC Score at 52 wks | 5.22 | 5.24 | 5.25 | [14] |

| Discontinuation due to AEs | 4.4% (7) | 13.9% (23) | 14.6% (23) | [14] |

| CSF p-tau181 Change | No significant change | No significant change | Decrease vs. Placebo | [1] |

| CSF Total Tau Change | No significant change | No significant change | Decrease vs. Placebo | [1] |

Key Experimental Protocols

In Vitro Traumatic Neuronal Injury (TNI) Model

-

Objective: To mimic excitotoxic neuronal injury in vitro to assess the neuroprotective effects of this compound.

-

Methodology:

-

Cell Culture: Primary cortical neurons are cultured from embryonic rats.

-

Injury Induction: A physical scratch is made across the confluent neuron monolayer to induce mechanical trauma. Immediately following the scratch, neurons are exposed to a high concentration of glutamate (e.g., 100 µM) to induce excitotoxicity.[5]

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.1, 1, 10 µM) at different time points post-injury (e.g., 0, 2, 4 hours) to determine the therapeutic window.[5]

-

Assessment:

-

Cell Viability: Lactate dehydrogenase (LDH) release into the medium is measured as an indicator of cell death. Calcein-AM staining is used to visualize live cells.[5]

-

Calcium Imaging: Intracellular Ca2+ concentrations are monitored using fluorescent indicators to assess Ca2+ overload.[5]

-

Western Blot: Protein expression levels of key targets (e.g., cleaved CRMP2, Arc, glutamate receptor subunits) are quantified.[5][15]

-

-

In Vivo Brain Injury and Functional Recovery Models

-

Objective: To evaluate the efficacy of this compound in promoting motor function recovery following brain damage in animal models.

-

Methodology:

-

Animal Models:

-

Drug Administration: this compound or a vehicle is administered systemically (e.g., orally or intramuscularly) on a regular schedule (e.g., twice daily).[16]

-

Rehabilitative Training: Animals undergo daily, task-specific training. For mice, this may involve a skilled forelimb reaching task.[16] For primates, it involves tasks requiring fine motor control, such as pinching small food items.[3] This training is critical, as this compound's effect is training-dependent.

-

Functional Assessment: Motor performance is quantitatively measured over several weeks. Success rates in reaching/grasping tasks are recorded and compared between treatment and vehicle groups.[9]

-

Histological/Molecular Analysis: Post-mortem brain tissue is analyzed to assess cortical reorganization, synaptic protein levels, and neuronal survival.

-

Conclusion and Future Directions

This compound presents a multifaceted mechanism of action with strong evidence supporting its role as a facilitator of experience-dependent neural plasticity. Its primary putative targets, CRMP2 and the Sigma-1 Receptor, position it as a unique therapeutic candidate that bridges neuroprotection with functional recovery. While its efficacy in Alzheimer's disease remains unproven clinically, the robust preclinical data in stroke, TBI, and spinal cord injury models are compelling.[3][17]

Future research must focus on definitively resolving the nature of the this compound-CRMP2 interaction. Understanding whether the binding is direct or if this compound modulates CRMP2 function through an intermediary is critical for target validation and the development of second-generation compounds. Furthermore, elucidating how the σ1R and CRMP2/glutamate receptor pathways converge or act in parallel will provide a more complete picture of its therapeutic action. The finding that this compound balances excitatory and inhibitory tone opens new avenues for its potential use in preventing post-injury complications like epilepsy, warranting further investigation. Clinical trials focusing on motor rehabilitation in stroke survivors are the logical next step to translate these promising preclinical findings into tangible patient benefits.

References

- 1. alzforum.org [alzforum.org]

- 2. medscape.com [medscape.com]

- 3. selectscience.net [selectscience.net]

- 4. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel synaptic plasticity enhancer drug to augment functional recovery with rehabilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug Discovery Identification of a Novel Compound that Boosts the Rehabilitation Effects after Stroke - FUJIFILM América Latina [fujifilmla.com]

- 8. biospectrumasia.com [biospectrumasia.com]

- 9. Frontiers | this compound maleate prevents epileptic seizure during recovery from brain damage by balancing excitatory and inhibitory inputs [frontiersin.org]

- 10. Evaluation of this compound maleate as a CRMP2 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Safety and Efficacy of this compound Maleate for Patients With Mild to Moderate Alzheimer Disease: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. academic.oup.com [academic.oup.com]

Edonerpic: A Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic, also known as T-817MA, is a novel neurotrophic and neuroprotective agent that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, and for promoting recovery after brain injury.[1][2] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its molecular mechanism of action. Detailed experimental protocols for key assays are outlined, and its signaling pathways are visually represented to facilitate a deeper understanding of its biological functions.

Chemical Structure and Identity

This compound is a small molecule belonging to the class of 1-benzothiophenes.[2] Its chemical identity is defined by its systematic IUPAC name, molecular formula, and representations like SMILES and InChI codes.

| Identifier | Value | Source |

| IUPAC Name | 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol | [3] |

| Synonyms | T-817, T-817MA, this compound maleate | [1][4][5] |

| CAS Number | 519187-23-6 (free base), 519187-97-4 (maleate) | [4][5] |

| Molecular Formula | C16H21NO2S (free base), C20H25NO6S (maleate) | [3][5] |

| SMILES | OC1CN(CCCOCCC2=CC=C3C(C=CS3)=C2)C1.O=C(O)/C=C\C(O)=O (maleate) | [5] |

| InChI Key | HQNACSFBDBYLJP-UHFFFAOYSA-N (free base) | [3] |

SMILES (Simplified Molecular Input Line Entry System) is a line notation for describing the structure of chemical species using short ASCII strings.[6]

Physicochemical Properties

The physicochemical properties of this compound maleate are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Weight | 291.4 g/mol (free base), 407.48 g/mol (maleate) | [3][5] |

| Appearance | Solid powder | [5] |

| Purity | ≥98% | [4] |

| Solubility | Soluble in DMSO | [4] |

| λmax | 229 nm | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective and neurotrophic effects through a multi-faceted mechanism of action. It has been shown to protect neurons against amyloid-β (Aβ)-induced neurotoxicity, promote neurite outgrowth, and enhance synaptic plasticity.[1][2]

A key proposed target of this compound is the Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth and synaptic plasticity.[1][7] By binding to CRMP2, this compound is thought to facilitate the synaptic delivery of AMPA receptors, a critical process for learning and memory.[7] Furthermore, this compound has been shown to regulate glutamate receptor signaling, which is often dysregulated in neurodegenerative conditions and brain injury.[8] It has been observed to reduce the expression of certain NMDA receptor subunits, potentially mitigating excitotoxicity.[8]

The proposed signaling pathway for this compound's neuroprotective and plasticity-enhancing effects is illustrated below:

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound, based on published studies.

In Vitro Neuroprotection Assay against Aβ-induced Toxicity

This assay assesses the ability of this compound to protect cultured neurons from the toxic effects of amyloid-β peptides.

Methodology:

-

Cell Culture: Primary rat cortical neurons are cultured in appropriate media.

-

Treatment: Neurons are pre-treated with varying concentrations of this compound maleate (e.g., 0.1 µM, 1 µM) or a vehicle control (e.g., DMSO) for 24 hours.[9]

-

Induction of Toxicity: Aggregated amyloid-β (1-42) peptide is added to the culture medium to induce neurotoxicity.[9]

-

Incubation: The cells are incubated for an additional 24-48 hours.

-

Viability Assessment: Neuronal viability is quantified using methods such as measuring microtubule-associated protein 2 (MAP2) immunoreactivity or performing an MTT assay.[9]

In Vivo Assessment of Motor Function Recovery

This protocol describes the evaluation of this compound's effect on motor function recovery in a non-human primate model of spinal cord injury.[10]

Methodology:

-

Animal Model: Adult monkeys (e.g., Macaca fuscata) undergo a unilateral spinal cord injury (SCI) at the C6-C7 level.[10]

-

Treatment Administration: Following SCI, animals are assigned to receive either this compound maleate (e.g., 3 mg/kg/day, intramuscularly) or a vehicle control for a specified period (e.g., 2 months).[10]

-

Rehabilitative Training: All animals undergo rehabilitative training 5 days a week for the duration of the treatment.[10]

-

Behavioral Evaluation: Motor function, particularly grasping movements, is evaluated regularly using a standardized task (e.g., the slit task).[10]

-

Neurophysiological Analysis: After the recovery period, somatotopic mapping of the primary motor cortex can be performed using intracortical microstimulation to assess cortical reorganization.[10]

Conclusion

This compound is a promising small molecule with a well-defined chemical structure and demonstrated neurotrophic and neuroprotective properties. Its mechanism of action, potentially mediated through CRMP2 and the modulation of glutamate receptor signaling, offers a novel therapeutic strategy for conditions characterized by neuronal damage and dysfunction. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and related compounds.

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C16H21NO2S | CID 9901946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 7. CRMP2-binding compound, this compound maleate, accelerates motor function recovery from brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound maleate regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound maleate enhances functional recovery from spinal cord injury with cortical reorganization in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Edonerpic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edonerpic (T-817MA) is a small molecule neurotrophic agent that has garnered significant interest for its potential therapeutic applications in neurological disorders, particularly in the context of neuroprotection and functional recovery after neuronal injury. Initially investigated for Alzheimer's disease, its mechanism of action has been more extensively elucidated in preclinical models of stroke, traumatic brain injury (TBI), and spinal cord injury. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its molecular targets, signaling pathways, and functional outcomes observed in key preclinical and clinical studies. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for pivotal assays are provided.

Core Mechanism of Action: Enhancement of Neural Plasticity

The principal biological activity of this compound is the enhancement of neural plasticity, a fundamental process for learning, memory, and functional recovery following brain injury. This is primarily achieved by facilitating the experience-dependent synaptic delivery of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This activity is critically dependent on concurrent rehabilitative training, suggesting that this compound acts as an accelerator of activity-dependent cortical reorganization.[1][3]

Molecular Target: Collapsin Response Mediator Protein 2 (CRMP2)

The primary molecular target of this compound has been identified as Collapsin Response Mediator Protein 2 (CRMP2), a cytosolic phosphoprotein involved in neurite outgrowth, ion channel trafficking, and synaptic plasticity.[4][5] this compound binds to CRMP2, and this interaction is crucial for its therapeutic effects, as evidenced by the lack of efficacy in CRMP2-deficient mice.[1] However, it is important to note that the direct binding of this compound to CRMP2 has been a subject of debate in the scientific community, with some studies failing to detect a direct interaction.[4][6]

Signaling Pathways

The binding of this compound to CRMP2 is proposed to initiate a signaling cascade that culminates in the synaptic insertion of AMPA receptors. A key downstream effector is the actin-depolymerizing factor (ADF)/cofilin pathway, which is activated by the this compound-CRMP2 complex under plasticity-inducing conditions.[2] This pathway is essential for the cytoskeletal rearrangements required for AMPA receptor trafficking.

In the context of traumatic brain injury, this compound has also been shown to regulate glutamate receptors through CRMP2- and Arc-mediated mechanisms.[7] Specifically, its effect on NMDA receptor expression appears to be mediated by CRMP2, while its regulation of AMPA receptors is dependent on the activity-regulated cytoskeleton-associated protein (Arc).[7]

dot

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

Table 1: In Vitro Efficacy

| Parameter | Assay | Cell Type | Concentration | Result | Reference |

| Neuroprotection | LDH Release Assay | Primary Cortical Neurons | 1 µM | Significant reduction in LDH release | [7] |

| Neuroprotection | LDH Release Assay | Primary Cortical Neurons | 10 µM | Significant reduction in LDH release | [7] |

| Ca2+ Homeostasis | Ca2+ Imaging | Primary Cortical Neurons | 1-10 µM | Attenuation of glutamate-induced Ca2+ influx | [7] |

Table 2: In Vivo Efficacy in TBI Models

| Parameter | Animal Model | Dosage | Time Point | Result | Reference |

| Neurological Function | Rat CCI Model | 30 mg/kg | Day 14 | Significant decrease in mNSS value | [7] |

| Brain Edema | Rat CCI Model | 30 mg/kg | 24 hours post-TBI | Significant reduction in brain water content | [7] |

| Neuronal Loss | Rat CCI Model | 30 mg/kg | 24 hours post-TBI | Significant decrease in neuronal loss | [7] |

| Microglial Activation | Rat CCI Model | 30 mg/kg | 24 hours post-TBI | Significant attenuation of microglial activation | [7] |

Table 3: Effects on Synaptic Transmission

| Parameter | Brain Region | Treatment | Result | Reference |

| mEPSC Amplitude | Compensatory Cortex | This compound | Increased | [2] |

| mIPSC Amplitude | Compensatory Cortex | This compound | Increased | [2] |

Table 4: Binding Affinity

| Ligand | Target | Method | Kd | Reference |

| This compound | CRMP2 | Isothermal Titration Calorimetry | ~735 µM | [8] |

Table 5: Clinical Trial Data (Alzheimer's Disease - Phase 2)

| Outcome Measure | Placebo (Change from Baseline) | This compound 224 mg (Change from Baseline) | This compound 448 mg (Change from Baseline) | p-value (vs. Placebo) | Reference |

| ADAS-cog Score | +7.91 | +7.45 | +7.08 | 224mg: 0.63, 448mg: 0.39 | [9] |

| ADCS-CGIC Score | 5.22 | 5.24 | 5.25 | 224mg: 0.81, 448mg: 0.76 | [9] |

Experimental Protocols

CRMP2 Binding Assay (Isothermal Titration Calorimetry - ITC)

This protocol is based on the methodology described for determining the binding affinity of this compound to CRMP2.[8]

-

Protein Purification: Recombinantly express and purify human CRMP2 protein.

-

Sample Preparation:

-

Prepare a solution of purified CRMP2 in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of this compound maleate in the same buffer.

-

-

ITC Measurement:

-

Load the CRMP2 solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the this compound solution into the CRMP2 solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change peaks to obtain the heat of binding for each injection.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

dot

Caption: Workflow for Isothermal Titration Calorimetry.

In Vivo Electrophysiology (Whole-cell Patch Clamp)

This protocol is adapted from methodologies used to assess the effects of this compound on synaptic transmission.[2]

-

Animal Model: Utilize a rodent model of brain injury (e.g., cryogenic injury to the motor cortex).

-

Treatment: Administer this compound or vehicle to the animals in conjunction with rehabilitative training.

-

Slice Preparation:

-

Acutely prepare coronal brain slices containing the compensatory motor cortex.

-

Maintain slices in artificial cerebrospinal fluid (aCSF).

-

-

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings from pyramidal neurons in the compensatory cortex.

-